

An In-depth Technical Guide to Ethyl 3-methoxyphenylacetate: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: *Ethyl 3-methoxyphenylacetate*

Cat. No.: B1586455

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This guide provides a comprehensive technical overview of **Ethyl 3-methoxyphenylacetate**, a significant aromatic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed physicochemical properties, a robust synthesis protocol, and its potential as a versatile building block in organic synthesis.

Introduction: The Aromatic Legacy of Phenylacetates

The story of **Ethyl 3-methoxyphenylacetate** is intrinsically linked to the broader history of phenylacetic acid and its esters. Phenylacetic acid itself is a naturally occurring compound found in sources like neroli oil and rose oil, prized for its intense honey-like aroma.^[1] The late 19th and early 20th centuries saw a surge in the synthetic production of aromatic compounds as the fragrance industry sought to create novel scents and more economical alternatives to natural extracts.^[2] This era of chemical innovation led to the development of a wide array of phenylacetate esters, each with unique olfactory characteristics. Ethyl phenylacetate, for instance, became a cornerstone in perfumery for its sweet, floral, and honey-like notes, finding its way into classic rose and jasmine accords.^{[3][4][5]} The introduction of substituents onto the phenyl ring, such as the methoxy group in **Ethyl 3-methoxyphenylacetate**, allowed for the fine-tuning of these aromatic profiles, offering perfumers and flavorists a broader palette of sensory experiences.

Physicochemical Properties

Ethyl 3-methoxyphenylacetate is a colorless to pale yellow liquid with a characteristic sweet, floral, and slightly fruity aroma. Its physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	35553-92-5	[6]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[7]
Molecular Weight	194.23 g/mol	[7] [8]
Boiling Point	279.8 °C (Predicted)	[7]
Density	1.062 g/cm ³ (Predicted)	[7]
Refractive Index	1.497 (Predicted)	[7]
Solubility	Soluble in alcohols and most organic solvents.	Inferred from similar compounds

Synthesis of Ethyl 3-methoxyphenylacetate via Fischer Esterification

The most direct and widely employed method for the synthesis of **Ethyl 3-methoxyphenylacetate** is the Fischer esterification of its corresponding carboxylic acid, 3-methoxyphenylacetic acid, with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by the removal of water as it is formed.[\[9\]](#)

Experimental Protocol

Materials:

- 3-Methoxyphenylacetic acid
- Absolute Ethanol (200 proof)

- Concentrated Sulfuric Acid (H_2SO_4)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine 3-methoxyphenylacetic acid (1.0 eq) and a significant excess of absolute ethanol (e.g., 10-20 eq).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Workup:**

- Cool the reaction mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.

• Purification:

- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude **Ethyl 3-methoxyphenylacetate**.
- For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for **Ethyl 3-methoxyphenylacetate** is not readily found, its spectral characteristics can be reliably predicted based on the analysis of its isomers and closely related compounds, such as ethyl 2-methoxyphenylacetate and ethyl 4-methoxyphenylacetate.^{[4][8]}

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

- δ 1.25 (t, 3H, J = 7.1 Hz): The three protons of the methyl group in the ethyl ester will appear as a triplet due to coupling with the adjacent methylene group.
- δ 3.61 (s, 2H): The two benzylic protons will appear as a singlet.
- δ 3.81 (s, 3H): The three protons of the methoxy group will appear as a sharp singlet.
- δ 4.15 (q, 2H, J = 7.1 Hz): The two methylene protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl group.

- δ 6.80-6.95 (m, 3H): The three aromatic protons will appear in this region.
- δ 7.20-7.30 (m, 1H): The remaining aromatic proton will likely appear in this region.

Predicted ^{13}C NMR Spectrum (CDCl_3 , 100 MHz)

- δ 14.2: Ethyl ester methyl carbon.
- δ 41.5: Benzylic carbon.
- δ 55.2: Methoxy carbon.
- δ 60.8: Ethyl ester methylene carbon.
- δ 112.5, 114.0, 121.0, 129.5, 135.0, 159.8: Aromatic carbons.
- δ 171.5: Carbonyl carbon of the ester.

Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 194$. Key fragmentation patterns would include:

- Loss of the ethoxy radical ($\cdot\text{OCH}_2\text{CH}_3$) to give a fragment at $\text{m/z} = 149$.
- Loss of the entire ester group ($\cdot\text{COOCH}_2\text{CH}_3$) to give a fragment at $\text{m/z} = 121$ (methoxyphenylmethyl cation).
- A base peak is likely to be at $\text{m/z} = 121$.

Predicted Infrared (IR) Spectrum

- $\sim 1735 \text{ cm}^{-1}$: Strong C=O stretch of the ester.
- ~ 1250 and 1040 cm^{-1} : C-O stretching of the ester and the methoxy group.
- $\sim 2835 \text{ cm}^{-1}$: C-H stretch of the methoxy group.
- ~ 3000 - 2850 cm^{-1} : C-H stretching of the alkyl groups.

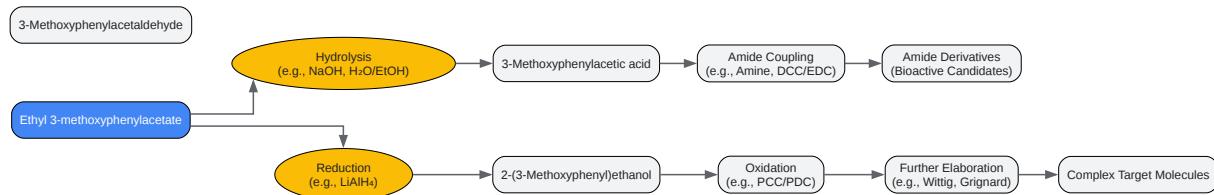
- ~1600 and 1480 cm^{-1} : C=C stretching of the aromatic ring.

Applications in Organic Synthesis and Drug Discovery

Ethyl 3-methoxyphenylacetate serves as a valuable intermediate in organic synthesis, with its functional groups amenable to a variety of chemical transformations. The ester can be hydrolyzed back to the carboxylic acid, reduced to the corresponding alcohol, or reacted with Grignard reagents to form tertiary alcohols. The aromatic ring can undergo further electrophilic substitution reactions.

A plausible application in drug discovery is its use as a scaffold for the synthesis of more complex molecules. For instance, it could be a precursor in the synthesis of novel analgesics, anti-inflammatory agents, or other biologically active compounds. The methoxy group can be a key pharmacophoric feature or can be demethylated to a phenol for further functionalization.

Below is an illustrative workflow demonstrating how **Ethyl 3-methoxyphenylacetate** could be utilized as a starting material in a drug discovery program.



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Caption: Illustrative synthetic pathways originating from **Ethyl 3-methoxyphenylacetate**.

Conclusion

Ethyl 3-methoxyphenylacetate, while not as widely documented as some of its isomers, represents a valuable tool in the arsenal of synthetic chemists. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an attractive starting material for the creation of more complex molecules. Its pleasant aromatic properties also suggest its utility in the flavor and fragrance industry, continuing the legacy of the phenylacetate esters. Further research into its biological activities and applications as a building block in medicinal chemistry is warranted.

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